molecular formula C17H18N2O4 B5875724 N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5875724
M. Wt: 314.34 g/mol
InChI Key: DDAMLLRZBXZMQN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, an ethoxy group, and a dimethylphenyl group attached to the benzamide core

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAMLLRZBXZMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Acylation: The nitrated product is then subjected to acylation with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products:

    Reduction: N-(2,6-dimethylphenyl)-4-ethoxy-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: Corresponding aldehydes or carboxylic acids

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-4-ethoxybenzamide
  • N-(2,6-dimethylphenyl)-3-nitrobenzamide
  • N-(2,6-dimethylphenyl)-4-nitrobenzamide

Comparison: N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.

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